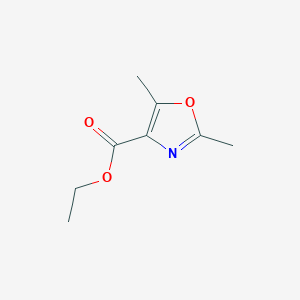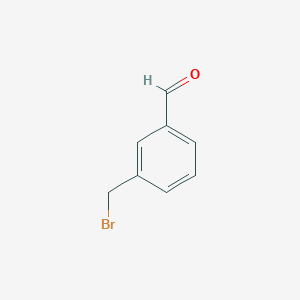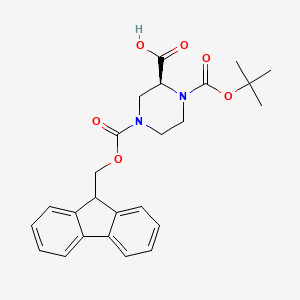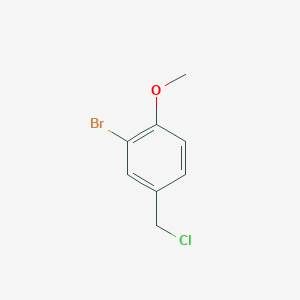
2-(N-Boc-aminooxy)-2-methylpropan-1-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-(Aminooxy)ethanol”, a related compound, includes an aminooxy functional group and an ethanol group . The exact molecular structure of “2-(N-Boc-aminooxy)-2-methylpropan-1-ol” is not provided in the available information.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Aminooxy)ethanol”, a related compound, include a molecular weight of 77.08 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The specific properties of “2-(N-Boc-aminooxy)-2-methylpropan-1-ol” are not provided in the available information.Aplicaciones Científicas De Investigación
Selective Binding to GLUT5 Transporter
This compound has been utilized in the synthesis of novel C-3-modified 2,5-anhydro-D-mannitol analogs aimed at selectively binding to the GLUT5 transporter . This is particularly significant in cancer research, as GLUT5 is the principal fructose transporter in most cancer cells and its mRNA levels are elevated in human breast cancer. The selective targeting of GLUT5 offers an alternative strategy for early detection and treatment of certain cancers.
Synthesis of Hexose Mimics
In the pursuit of understanding hexose-GLUT interactions, “2-(N-Boc-aminooxy)-2-methylpropan-1-ol” has been used to synthesize fructose mimics based on the 2,5-anhydromannitol scaffold . These mimics have shown low millimolar IC50 values against high-affinity fructose-based probes in murine EMT6 breast cancer cells, providing a pathway for the development of new diagnostic tools and therapeutic agents.
Lysophosphatidic Acid Analogues
The compound serves as a key intermediate in the synthesis of sn-2-aminooxy analogues of lysophosphatidic acid . These analogues have potential applications in pharmacology and cell biology, particularly in the study of cell signaling pathways that influence cancer progression and metastasis.
Drug Design and Development
“tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)oxycarbamate” is involved in the preparation of various pharmaceutical compounds. For instance, it has been used in methods for preparing specific carbamate derivatives that have potential therapeutic applications .
Protecting Group in Organic Synthesis
As a Boc-protected aminooxy compound, it is widely used as a protecting group in organic synthesis. This allows for the selective deprotection of amines in the presence of other functional groups, which is crucial in multi-step synthetic processes .
Molecular Dynamics Simulations
The compound has been used in molecular dynamics (MD) simulations to gain better insight into the interactions between hexoses and GLUT transporters . This computational approach helps in the rational design of compounds with improved selectivity and efficacy.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that aminooxy compounds can selectively react with aldehydes and ketones . These targets play crucial roles in various metabolic processes .
Mode of Action
The compound’s mode of action involves its aminooxy group selectively reacting with aldehydes and ketones produced during certain metabolic processes . This selective reactivity allows the compound to influence these processes .
Biochemical Pathways
Given its reactivity with aldehydes and ketones, it’s likely that it impacts metabolic pathways involving these compounds .
Result of Action
Its ability to selectively react with aldehydes and ketones suggests it could influence cellular processes involving these compounds .
Propiedades
IUPAC Name |
tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)oxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-8(2,3)13-7(12)10-14-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGLEOIAQNHQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445705 | |
| Record name | 2-(N-Boc-aminooxy)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211812-04-3 | |
| Record name | 2-(N-Boc-aminooxy)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)

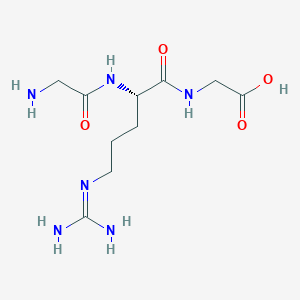
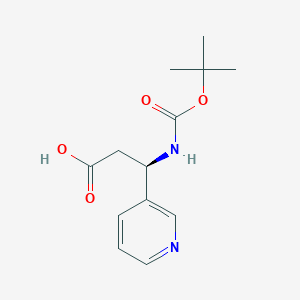
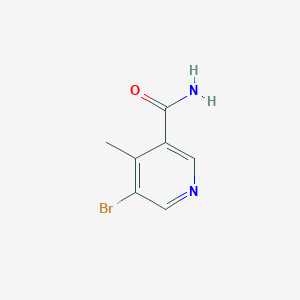
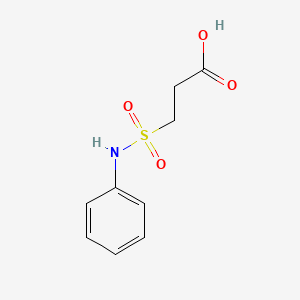

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)
